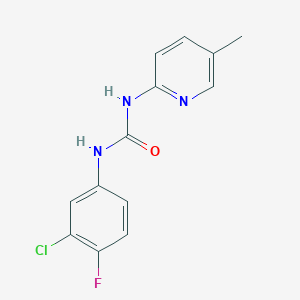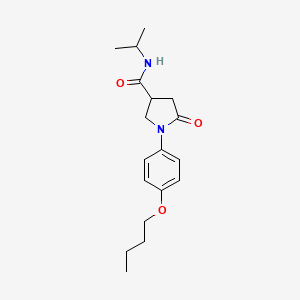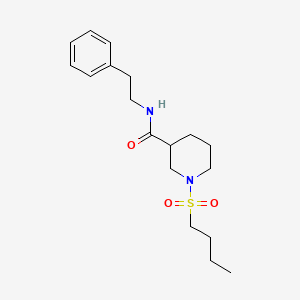![molecular formula C20H18ClNO3 B5322296 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid, also known as BCVA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCVA belongs to a class of compounds called stilbenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases. This compound also induces apoptosis by activating caspase enzymes and increasing the production of reactive oxygen species. In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid. One area of research is the development of new synthetic methods for this compound that improve its yield and purity. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of this compound derivatives that have improved bioavailability and efficacy.
Méthodes De Synthèse
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid can be synthesized through a multistep process starting from 4-bromo-3-chlorophenol. The first step involves the reaction of 4-bromo-3-chlorophenol with sec-butyl lithium, followed by the addition of 2-chloro-1-cyanoethylene. The resulting intermediate is then reacted with 4-carboxybenzaldehyde to yield this compound.
Applications De Recherche Scientifique
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13(2)25-19-9-4-14(11-18(19)21)10-17(12-22)15-5-7-16(8-6-15)20(23)24/h4-11,13H,3H2,1-2H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKUPKXTKPQQN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)

![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)